molecular formula C15H16Cl3NO B1397652 3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride CAS No. 1220032-66-5

3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride

Cat. No.: B1397652
CAS No.: 1220032-66-5
M. Wt: 332.6 g/mol
InChI Key: FZRGFUFVYGTZEU-UHFFFAOYSA-N
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Description

3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyl group substituted with chlorine atoms and an ether linkage to a piperidine ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloro-1-naphthol and piperidine.

    Ether Formation: The naphthol undergoes an etherification reaction with piperidine in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced naphthyl derivatives.

    Substitution: The chlorine atoms on the naphthyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced naphthyl derivatives.

    Substitution: Substituted naphthyl derivatives with various functional groups.

Scientific Research Applications

3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-1-naphthol: A precursor in the synthesis of 3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride.

    2,4-Dichloro-1-naphthalenol: Another naphthyl derivative with similar structural features.

    2,4-Dichloronaphthol: A compound with comparable chemical properties.

Uniqueness

This compound stands out due to its ether linkage to the piperidine ring, which imparts unique chemical and biological properties

Biological Activity

3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride, a synthetic organic compound, has gained attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by its molecular formula C14H14Cl2NHClC_{14}H_{14}Cl_2N\cdot HCl and a molecular weight of approximately 290.64 g/mol. It features a piperidine ring linked to a 2,4-dichloro-1-naphthyl group through an ether bond. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in biological research.

Research indicates that this compound may act through several mechanisms:

  • Neurotransmitter Modulation : Similar compounds have shown efficacy in targeting dopamine receptors, suggesting a potential role in treating neurological disorders.
  • Antitumor Activity : Investigations have identified this compound as a candidate for antitumor therapy, possibly through the induction of apoptosis in cancer cells .
  • Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

Antitumor Activity

A study evaluating the antitumor potential of piperidine derivatives found that this compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis was highlighted as a key mechanism contributing to its anticancer properties.

Antimicrobial Effects

The compound has also been assessed for its antimicrobial activity. In vitro studies indicate that it possesses broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Aspects
3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloridePyrrolidine ring instead of piperidineDifferent biological activities due to ring strain differences
4-(2,4-Dichlorophenoxy)piperidineSimilar naphthyl ether linkageVariation in receptor binding affinities
N-(2,4-Dichlorophenyl)-N'-(piperidin-1-yl)ureaUrea linkage instead of etherPotentially different pharmacokinetics

The structural differences among these compounds can significantly influence their biological activities and therapeutic potentials.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antitumor Efficacy : In a study involving human adenocarcinoma cell lines, this compound exhibited an IC50 value indicative of potent antitumor activity. The mechanism was linked to the activation of apoptotic pathways.
  • Neuropharmacological Effects : Another investigation utilized behavioral assays in animal models to assess the impact on neurotransmitter systems. Results indicated modulation of dopamine signaling pathways, suggesting therapeutic potential for neurodegenerative conditions.
  • Anti-inflammatory Studies : A recent study evaluated the anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. The compound effectively reduced pro-inflammatory cytokine production, supporting its application in inflammatory disorders .

Properties

IUPAC Name

3-(2,4-dichloronaphthalen-1-yl)oxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO.ClH/c16-13-8-14(17)15(12-6-2-1-5-11(12)13)19-10-4-3-7-18-9-10;/h1-2,5-6,8,10,18H,3-4,7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRGFUFVYGTZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220032-66-5
Record name Piperidine, 3-[(2,4-dichloro-1-naphthalenyl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220032-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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